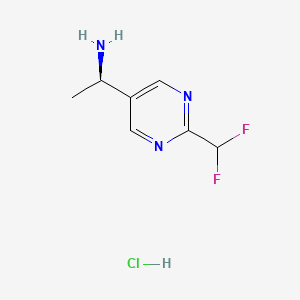![molecular formula C13H17N B13048798 5-Phenyl-6-azaspiro[2.5]octane](/img/structure/B13048798.png)
5-Phenyl-6-azaspiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-6-azaspiro[25]octane is a heterocyclic compound that features a spiro-connected azaspiro ring system with a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-6-azaspiro[2.5]octane typically involves the reaction of a suitable spirocyclic precursor with a phenylating agent. One common method involves the use of 6-azaspiro[2.5]octane as a starting material, which is then reacted with a phenylating agent under controlled conditions to introduce the phenyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimization for larger-scale production, including considerations for reaction efficiency, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-6-azaspiro[2.5]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl-substituted oxides, while reduction can produce phenyl-substituted amines.
Scientific Research Applications
Chemistry
In chemistry, 5-Phenyl-6-azaspiro[2.5]octane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Biology
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Phenyl-6-azaspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes and receptors. The phenyl group enhances its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-Azaspiro[2.5]octane: Lacks the phenyl group, making it less versatile in certain applications.
1-Phenyl-6-azaspiro[2.5]octane: Similar structure but with different substitution patterns, leading to distinct properties.
6-Azaspiro[2.5]octane hydrochloride: A salt form with different solubility and reactivity characteristics.
Uniqueness
5-Phenyl-6-azaspiro[25]octane is unique due to the presence of the phenyl group, which imparts specific chemical and biological properties
Properties
Molecular Formula |
C13H17N |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
7-phenyl-6-azaspiro[2.5]octane |
InChI |
InChI=1S/C13H17N/c1-2-4-11(5-3-1)12-10-13(6-7-13)8-9-14-12/h1-5,12,14H,6-10H2 |
InChI Key |
OBKKRFRDOXFMFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CCNC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


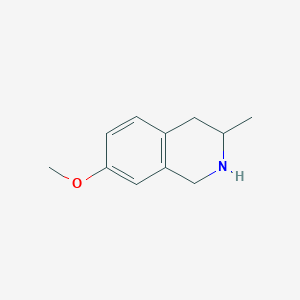
![N-(5-(5-(4-Chlorobenzyl)-3-methyl-4-oxo-4,5-dihydroisoxazolo[4,5-D]pyridazin-7-YL)-2-fluorophenyl)acetamide](/img/structure/B13048719.png)
![(1R,2R)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13048736.png)
![Ethyl 2-[(3-ethoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B13048741.png)
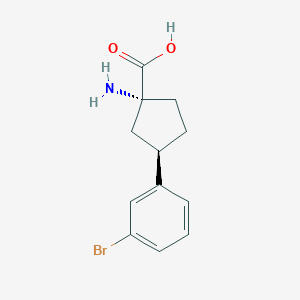
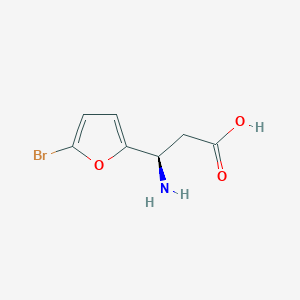
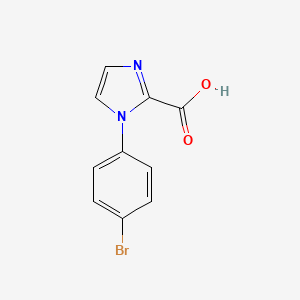
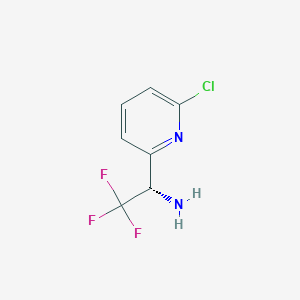
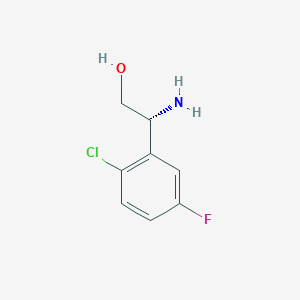
![(3S)-3-Amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13048777.png)
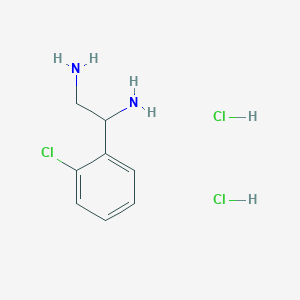
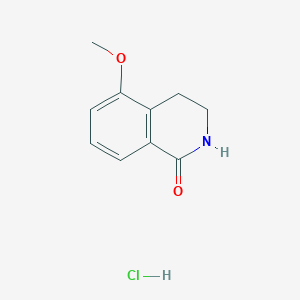
![6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylicacid](/img/structure/B13048799.png)
